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Foreword

In the landscape of modern drug discovery and materials science, the quinoline scaffold
remains a cornerstone of molecular design. Its derivatives are ubiquitous in pharmaceuticals,
agrochemicals, and functional dyes, owing to their diverse biological activities and unique
photophysical properties.[1][2] Among these, 4-Hydroxy-8-methoxyquinoline-3-carboxylic
acid (C11HoNOa4, Mol. Wt.: 219.19 g/mol ) represents a key synthetic intermediate and a
molecule of intrinsic interest.[3] Its structural features—a hydrogen-bond-donating hydroxyl
group, a chelating carboxylic acid, and an electron-donating methoxy substituent—confer a rich
chemical personality that is best understood through a multi-faceted spectroscopic approach.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 4-Hydroxy-8-methoxyquinoline-3-
carboxylic acid. Designed for researchers, scientists, and drug development professionals,
this document moves beyond a mere recitation of data. It aims to deliver field-proven insights
into the causal relationships between molecular structure and spectral output, empowering
scientists to confidently identify, characterize, and utilize this important chemical entity.

Molecular Structure and Tautomerism

The foundational step in any spectroscopic analysis is a thorough understanding of the
molecule's structure. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid possesses a rigid
heterocyclic core. It is crucial to recognize that the "4-hydroxy" designation represents one
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major tautomeric form. The molecule exists in equilibrium with its 4-oxo tautomer, 8-methoxy-4-
oxo0-1,4-dihydroquinoline-3-carboxylic acid. In solid state and in many solvents, the 4-oxo form
is often predominant due to the stability of the conjugated amide system. This tautomerism
significantly influences the spectroscopic signatures, particularly in NMR and IR.

Figure 1: Molecular Structure of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic
molecules in solution. For a molecule like 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid,
which has limited solubility in chloroform, a polar aprotic solvent such as DMSO-ds is the
logical choice. This solvent not only solubilizes the compound but also allows for the
observation of exchangeable protons (hydroxyl and carboxylic acid).

While a fully assigned experimental spectrum for the title compound is not widely published, we
can predict the spectral features with high confidence based on extensive data from closely
related quinoline derivatives and established principles of NMR.[4][5][6]

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments,
their electronic surroundings, and their connectivity through spin-spin coupling.
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Predicted
Chemical Shift

(3, ppm)

Multiplicity

Coupling
Constant (J,
Hz)

Assignment

Rationale &
Causality

~13.0-15.0

brs

COOH

The carboxylic
acid proton is
highly deshielded
and often very
broad due to
hydrogen
bonding and
chemical

exchange.

~11.0-12.0

brs

4-OH / 1-NH

This broad signal
corresponds to
the enolic
hydroxyl or the
N-H proton of the
4-oxo0 tautomer,
its position being
highly dependent
on concentration

and temperature.

H-2

This proton is
adjacent to the
heterocyclic
nitrogen and is
significantly
deshielded. Its
singlet nature
confirms the
absence of

adjacent protons.

dd

J=8.0,15

H-5

Located on the
benzene ring,

this proton is
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ortho to the
electron-donating
methoxy group's
position but is
influenced by the
fused ring
system. It shows
coupling to H-6
and H-7.

This proton
experiences
coupling from
~7.4 t J=8.0 H-6 both H-5 and H-
7, resulting in a
triplet-like

appearance.

This proton is
ortho to the
electron-donating
methoxy group,
~7.1 dd J=8.0,15 H-7 leading to a more
upfield shift
compared to H-5.
It shows coupling
to H-6 and H-5.

The three
equivalent
protons of the
methoxy group
~3.9 S - 8-OCHs appear as a
sharp singlet in a
characteristic
region for aryl

methyl ethers.
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3C NMR Spectroscopy

The 13C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are
highly sensitive to the electronic environment and hybridization of the carbon atoms.
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Predicted Chemical Shift (9,
ppm)

Assignment

Rationale & Causality

~175

C-4

The chemical shift is
characteristic of a carbon in a
vinylogous amide or enol
system, highly deshielded by
the adjacent oxygen and

nitrogen.

~168

COOH

The carbonyl carbon of the
carboxylic acid is highly
deshielded.

~148

C-8a

A quaternary carbon at the
fusion of the two rings,
influenced by the adjacent

nitrogen.

~147

C-8

An aromatic carbon directly
attached to the electron-
donating methoxy group,
resulting in significant

deshielding.

~140

C-2

This carbon is adjacent to the
electronegative nitrogen,

leading to a downfield shift.

~125

C-6

Aromatic methine carbon.

~118

C-5

Aromatic methine carbon.

~115

C-4a

Quaternary carbon at the ring

junction.

~112

This carbon is ortho to the
electron-donating methoxy
group, causing an upfield shift
due to increased electron

density.
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A quaternary carbon, its shift

influenced by the adjacent

~108 C-3 . .
carboxylic acid and the double
bond.
The methyl carbon of the ether
~56 OCHs group, appearing in its typical

region.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable, rapid technique for the identification of key functional
groups. The spectrum of 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid is expected to be
dominated by features arising from the carboxylic acid and hydroxyl moieties.

Wavenumber (cm~1)  Intensity Vibrational Mode Functional Group

Carboxylic Acid O-H

3300 - 2500 Broad, Strong O-H stretch _
and Phenolic O-H
~1710 - 1680 Strong, Sharp C=0 stretch Carboxylic Acid C=0
) C=C and C=N Aromatic/Heterocyclic
~1620, 1580, 1470 Medium - Strong ]
stretches Rings
Carboxylic Acid/Aryl
1320 - 1210 Strong C-O stretch
Ether
) O-H bend (out-of- ) o
960 - 900 Broad, Medium Carboxylic Acid Dimer

plane)

Expert Analysis: The most telling feature is the exceptionally broad absorption band from 3300-
2500 cm~1, This is the classic signature of a hydrogen-bonded carboxylic acid dimer, which
typically obscures the sharper aromatic C-H stretches in that region.[7][8][9] The sharpness
and position of the carbonyl (C=0) peak around 1700 cm~1 is also diagnostic, confirming the
presence of a conjugated carboxylic acid.[9] The strong C-O stretching band and the broad out-
of-plane O-H bend around 900 cm~? provide further, self-validating evidence for the carboxylic
acid functional group.[9]
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Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the
molecule's fragmentation patterns, which aids in structural confirmation. For a polar, acidic
molecule like this, electrospray ionization (ESI) is the preferred technique.

Molecular lon:
e Formula: C11HoaNOa4
» Monoisotopic Mass: 219.0532 Da|[3]
e Predicted lon Adducts (ESI):[3]
o [M+H]*: 220.0604 m/z
o [M+Na]*: 242.0424 m/z
o [M-H]~: 218.0459 m/z

Fragmentation Analysis: The structural integrity of the quinoline core makes fragmentation
predictable. The primary fragmentation pathways in positive ion mode involve losses from the
carboxylic acid group.

Loss of H20 (18 Da): Initial loss of water from the molecular ion.

Loss of CO (28 Da): Subsequent loss of carbon monoxide.

Loss of COOH (45 Da): A characteristic fragmentation of carboxylic acids is the cleavage of
the entire carboxyl group, leading to the formation of an [M-COOH]* ion.[1]

Loss of CO:z (44 Da): Decarboxylation is also a common pathway for such acids.[1]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/255290
https://pubchemlite.lcsb.uni.lu/e/compound/255290
https://chempap.org/file_access.php?file=542a75.pdf
https://chempap.org/file_access.php?file=542a75.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3423006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

- H20 - CO2
[M+H - H20]* [M+H - CO2]*
m/z = 202.05 m/z = 176.07

[M - COOH]*
m/z = 174.06

Figure 2: Predicted ESI-MS Fragmentation Pathway

1. Sample Prep
~5-10 mg in 0.6 mL DMSO-ds

2. Instrument Setup
400 MHz+ Spectrometer
Tune & Shim Coils

Y

3. *H Acquisition 4. 13C Acquisition
Pulse Program: zg30 Pulse Program: zgpg30
Scans: 16-32 Scans: 1024+
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5. Data Processing
Fourier Transform
Phase & Baseline Correction
Calibrate to DMSO (4 2.50)

Figure 3: NMR Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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